
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a cyclopropyl-substituted azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Azetidine Formation: The azetidine ring can be synthesized through cyclization of appropriate precursors under basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrrole with the cyclopropyl-substituted azetidine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the azetidine ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may serve as a probe in biological studies to understand the interactions of brominated pyrrole derivatives with biological targets.
Medicine
Industry
Used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
作用機序
The exact mechanism of action would depend on the specific biological target. Generally, compounds like (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-hydroxyazetidin-1-yl)methanone: Lacks the cyclopropyl group.
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)ethanone: Has an ethanone group instead of methanone.
Uniqueness
The presence of both the brominated pyrrole and the cyclopropyl-substituted azetidine makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C12H15BrN2O2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
(4-bromo-1-methylpyrrol-2-yl)-(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C12H15BrN2O2/c1-14-5-9(13)4-10(14)11(16)15-6-12(17,7-15)8-2-3-8/h4-5,8,17H,2-3,6-7H2,1H3 |
InChIキー |
HHUYHHQPNICUFG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)N2CC(C2)(C3CC3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
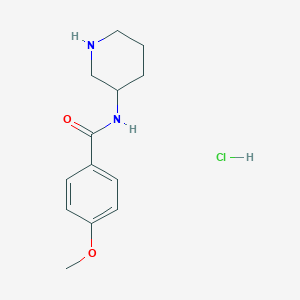
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
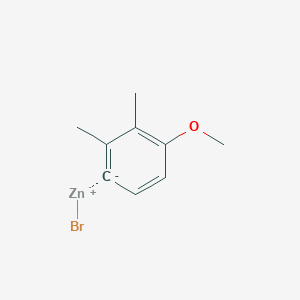
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
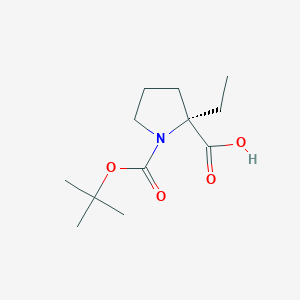
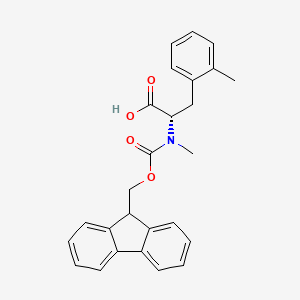
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
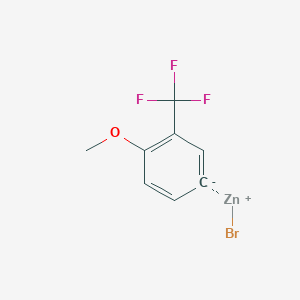

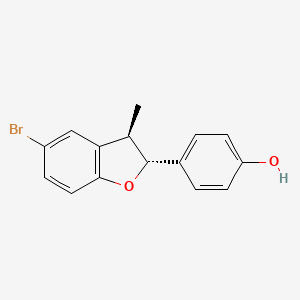
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
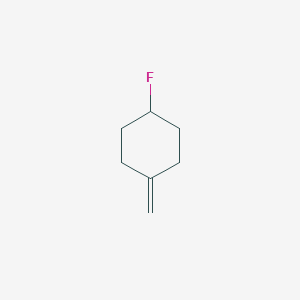
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
